N-[3-(Trimethoxysilyl)propyl]octan-1-amine

Catalog No.
S6615377
CAS No.
89130-62-1
M.F
C14H33NO3Si
M. Wt
291.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(Trimethoxysilyl)propyl]octan-1-amine

CAS Number

89130-62-1

Product Name

N-[3-(Trimethoxysilyl)propyl]octan-1-amine

IUPAC Name

N-(3-trimethoxysilylpropyl)octan-1-amine

Molecular Formula

C14H33NO3Si

Molecular Weight

291.50 g/mol

InChI

InChI=1S/C14H33NO3Si/c1-5-6-7-8-9-10-12-15-13-11-14-19(16-2,17-3)18-4/h15H,5-14H2,1-4H3

InChI Key

CEZKFSFZWCXHHJ-UHFFFAOYSA-N

SMILES

CCCCCCCCNCCC[Si](OC)(OC)OC

Canonical SMILES

CCCCCCCCNCCC[Si](OC)(OC)OC

Surface Modification and Adhesion Promotion

OTAP's ability to modify surfaces arises from its unique molecular structure. It possesses an organic n-octyl group that imparts hydrophobic (water-repelling) character and a trimethoxysilane group that can react with inorganic substrates like glass, metals, and oxides []. This reaction forms strong covalent bonds, creating a stable link between the organic and inorganic components. Additionally, the presence of an amine group (NH2) allows for further chemical attachment of various functional groups, tailoring the surface properties for specific applications [].

Here are some examples of how OTAP is used in surface modification and adhesion promotion:

  • Silane coupling agent in composites: OTAP improves adhesion between organic polymers and inorganic fillers in composite materials, leading to enhanced mechanical properties [].
  • Surface functionalization for biocompatibility: Researchers utilize OTAP to modify surfaces of implants and biosensors to improve their biocompatibility, reducing rejection by the body [].

Synthesis of Nanomaterials

OTAP plays a role in the synthesis of various nanomaterials, including nanotubes, nanowires, nanorods, and nanoparticles []. Due to its bifunctional nature, OTAP can influence the growth and assembly of these nanostructures. The hydrophobic n-octyl group can direct the self-assembly of nanomaterials, while the amine group allows for further functionalization for specific applications [].

Here's an example of how OTAP is used in nanomaterial synthesis:

  • Synthesis of functionalized nanoparticles: Researchers employ OTAP to prepare nanoparticles with desired surface properties for applications in catalysis, drug delivery, and imaging [].

N-[3-(Trimethoxysilyl)propyl]octan-1-amine is a silane compound characterized by the presence of a trimethoxysilyl group attached to a propyl chain, which in turn is connected to an octan-1-amine moiety. This compound is notable for its silane functionality, which allows it to bond with various substrates, enhancing adhesion properties and providing surface modification capabilities. Its chemical structure can be represented as follows:

C14H31NO3Si\text{C}_{14}\text{H}_{31}\text{N}\text{O}_3\text{Si}

The compound is primarily used in applications involving surface treatments and as a coupling agent in polymer composites.

Due to its functional groups:

  • Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups. This reaction is crucial for the bonding of the compound to silica surfaces.
  • Condensation: Following hydrolysis, silanol groups can condense with other silanol groups or with hydroxylated surfaces, forming siloxane bonds and contributing to network formation in silica-based materials.
  • Amine Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles, making it useful in various organic synthesis processes.

Research indicates that N-[3-(Trimethoxysilyl)propyl]octan-1-amine exhibits antimicrobial properties, particularly against various bacterial strains. Its quaternary ammonium structure may contribute to its effectiveness in disrupting microbial cell membranes, leading to cell lysis. This property makes it a candidate for use in antimicrobial coatings and treatments for infection control .

The synthesis of N-[3-(Trimethoxysilyl)propyl]octan-1-amine typically involves the following steps:

  • Preparation of Octan-1-amine: Octan-1-amine can be synthesized through the reduction of octanoic acid or by alkylation of ammonia.
  • Silylation Reaction: The octan-1-amine is then reacted with 3-(trimethoxysilyl)propyl chloride under basic conditions, facilitating the formation of the desired silane compound through nucleophilic substitution.
  • Purification: The product is purified using techniques such as distillation or chromatography to isolate N-[3-(Trimethoxysilyl)propyl]octan-1-amine from by-products.

N-[3-(Trimethoxysilyl)propyl]octan-1-amine has several important applications:

  • Adhesives and Sealants: It enhances adhesion between organic polymers and inorganic substrates.
  • Coatings: Used in formulating antimicrobial coatings for various surfaces.
  • Surface Modifiers: Employed in modifying the surface properties of materials like glass and ceramics.
  • Composite Materials: Acts as a coupling agent in polymer composites to improve mechanical properties.

Several compounds share structural similarities with N-[3-(Trimethoxysilyl)propyl]octan-1-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Tris(3-(trimethoxysilyl)propyl)amineContains three trimethoxysilyl groupsEnhanced reactivity due to multiple silyl groups
N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]amineDimethylated amine with triethoxysilaneDifferent alkoxy group leading to varied reactivity
1-Octadecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]chlorideQuaternary ammonium structureStronger antimicrobial activity due to quaternization

N-[3-(Trimethoxysilyl)propyl]octan-1-amine is unique due to its specific combination of octan-1-amine and trimethoxysilane functionalities, which provide a balance between hydrophobicity and reactivity, making it particularly effective for surface modification applications.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

291.22297045 g/mol

Monoisotopic Mass

291.22297045 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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